molecular formula C6H13ClO B031631 6-Chloro-1-hexanol CAS No. 2009-83-8

6-Chloro-1-hexanol

Cat. No. B031631
CAS RN: 2009-83-8
M. Wt: 136.62 g/mol
InChI Key: JNTPTNNCGDAGEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Chloro-1-hexanol involves intricate chemical reactions. For instance, the preparation of complex organometallic compounds and their redox behavior showcases the intricate steps involved in synthesizing molecules with specific structures and properties (Takaguchi, Horn, & Furukawa, 1996). Additionally, the synthesis of 1,6-hexanediol from 5-hydroxymethylfurfural (HMF) over double-layered catalysts in a fixed-bed reactor highlights advanced methodologies in achieving desired chemical structures with high yields (Xiao et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Chloro-1-hexanol, such as hexachloro- and tetrachlorobenzene, has been determined through techniques like electron diffraction, revealing insights into their planar configurations and symmetry (Strand & Cox, 1966). These structural analyses are crucial for understanding the chemical behavior and reactivity of such molecules.

Chemical Reactions and Properties

The chemical reactions involving 6-Chloro-1-hexanol-related compounds often result in the formation of complex molecules with unique properties. For example, the tandem inter- and intramolecular Diels–Alder reaction has been employed in synthesizing complex structures, demonstrating the compound's versatility in organic synthesis (Roush & Sciotti, 1998).

Physical Properties Analysis

The physical properties of molecules like 6-Chloro-1-hexanol, such as their phase behavior and thermotropic properties, are influenced by their molecular curvature and specific intermolecular interactions. Research has shown how these properties affect the stability of liquid crystalline phases (Walker et al., 2019), offering insights into the material applications of such compounds.

Chemical Properties Analysis

The chemical properties of 6-Chloro-1-hexanol and related compounds, including their reactivity and interaction with other molecules, have been extensively studied. For instance, the catalytic behavior of iron and cobalt complexes in ethylene reactivity showcases the chemical versatility of molecules structured around 6-Chloro-1-hexanol (Sun et al., 2007).

Scientific Research Applications

  • Caprylohydroxamic acid in 1-hexanol has been identified as a suitable extractant for removing metals like titanium, vanadium, chromium, molybdenum, and uranium from hydrochloric acid, indicating potential applications in metal extraction processes (Vernon & Khorassani, 1978).

  • 1,3-dipolar cycloaddition reactions involving 6-chloro-2-(1-methylhydrazino)quinoxaline-4oxide and other compounds have been explored for synthesizing pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline, suggesting applications in chemical synthesis (Kim et al., 1990).

  • Chlorinated Pt/Al2O3/Cl catalysts, effective at low temperatures, can produce gasoline blending components that are environmentally friendly and biologically favorable, showing the application in fuel production (Hancsók et al., 2005).

  • A novel method for converting primary or secondary alcohols to aldehydes or ketones using 6-(methylsulfinyl)hexanoic acid has been presented, showing applications in organic chemistry (Liu & Vederas, 1996).

  • 1-hexanol has been shown to affect energy transfer in Chloroflexus aurantiacus, impacting overall transfer efficiency but not kinetically, indicating applications in biological research (Mimuro et al., 1996).

  • 1-hexanol has potential as a biofuel for diesel engines, reducing smoke density and increasing NOx emissions, suggesting its application in sustainable energy (Poures et al., 2017).

  • Platinum sulfide is identified as an effective catalyst for selective hydrogenation of 6-chloro-2(1H)-hydroxyquinoxaline-4-oxides to 6-chloro-2(1H)-quinoxalinone, with potential applications in catalysis (Malz et al., 1993).

  • In food science studies, the O2+• reaction producing C6H13O+ ions is crucial for identifying and quantifying hexanols (Smith et al., 2012).

Safety And Hazards

6-Chloro-1-hexanol is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-chlorohexan-1-ol
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InChI

InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTPTNNCGDAGEJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H13ClO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4049240
Record name 6-Chlorohexan-1-ol
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Molecular Weight

136.62 g/mol
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Physical Description

Liquid, Clear light yellow liquid;
Record name 1-Hexanol, 6-chloro-
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Record name 6-Chloro-1-hexanol
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Product Name

6-Chloro-1-hexanol

CAS RN

2009-83-8
Record name 6-Chloro-1-hexanol
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Record name 6-Chloro-1-hexanol
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Record name 6-Chloro-1-hexanol
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Record name 1-Hexanol, 6-chloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
525
Citations
LW Jenneskens, CAM Hoefs… - The Journal of Organic …, 1989 - ACS Publications
Irradiation Using a Rayonet Reactor. The photochemical reaction of 4 (80 mg, 0.25 mmol) in 260 mL of terf-butyl alcohol was run in a 500-mL Pyrex round-bottom flask using a Rayonet …
Number of citations: 11 pubs.acs.org
A Kultys, W Podkościelny… - Journal of Polymer …, 2000 - Wiley Online Library
… All the thiodiols were prepared with high yields by the condensation reaction of bis(4-mercaptomethylphenyl)methane with 2-chloroethanol, 3-chloro-1-propanol, or 6-chloro-1-hexanol. …
Number of citations: 17 onlinelibrary.wiley.com
V Siracusa, N Lotti, C Puglisi, F Samperi, A Munari… - e-Polymers, 2009 - degruyter.com
… Abstract: Three different monomers starting from p-(4-hydroxy)benzoic acid and 3chloro-1-propanol, 4-chloro-1-butanol and 6-chloro-1-hexanol, respectively, were synthesized and …
Number of citations: 2 www.degruyter.com
KP Cheung, I Watanabe, A Dziedzic, K Von Burg… - Journal of electron …, 1985 - Elsevier
… The liquids studied are 6-chloro-1-hexanol, 2-ethyl-1-hexanol, ethylene cyanohydrin, ethylene glycol, 1,5-pentanediol, tetraglyme, triethylene glycol and tetraethylene glycol. …
Number of citations: 6 www.sciencedirect.com
YK Choi, E Kim, SR Keum - Tetrahedron letters, 1998 - Elsevier
… substituted spirobenzopyran (COSP) was synthesized from 6-(hydroxyphenylcarbonyl)substituted salicylaldehyde and indoline, followed by alkylhydroxylation with 6-chloro-1-hexanol. …
Number of citations: 13 www.sciencedirect.com
W Ting-Ting, W Xiao-Qun, C Gui-Yong… - China Petroleum …, 2012 - chinarefining.com
… the data listed in Table 1 that the reaction with solvent is a more effective method for synthesizing QPS because the collision between TPP and 4-chloro-1-butanol or 6-chloro-1-hexanol …
Number of citations: 0 www.chinarefining.com
FS Du, Y Zhou, ZC Li, FM Li - Polymers for Advanced …, 2000 - Wiley Online Library
… -1-hexyl vinyl ether which was prepared by the reaction of 6chloro-1-hexanol and ethyl vinyl ether (EVE). 24.0 g (0.175 mol) of 6-chloro-1-hexanol and 1.7 g (5.31 mmol) of mercuric …
Number of citations: 9 onlinelibrary.wiley.com
X Dong, H Zheng, D Li, Q Hu, P Guo… - Flavour and …, 2023 - Wiley Online Library
… Starting from readily available 6-chloro-1-hexanol, first we protected the hydroxy group, then coupled with 2-methylbutyraldehyde through Grignard reaction to build the desired carbon …
Number of citations: 0 onlinelibrary.wiley.com
D Chen, H Liu, T Kobayashi, H Yu - Polymer Preprints, Japan 58th …, 2009 - jstage.jst.go.jp
… )phenoxyl]hexyl methacrylate (M6CAz) was prepared by diazo-coupling reaction between 4-aminobenzoic acid and phenol, followed by a reaction with 6-chloro-1-hexanol and …
Number of citations: 0 www.jstage.jst.go.jp
HC NaNO, NOH PhOH, THF NEt - researchgate.net
… synthesized by a diazo-coupling reaction between 4-ethoxyaniline and phenol in the presence of sodium nitrite and hydrochloric acid and the following reaction with 6-chloro-1-hexanol …
Number of citations: 0 www.researchgate.net

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